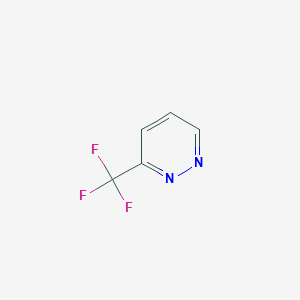

3-(Trifluoromethyl)pyridazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHIHPZHJQYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132537-43-0 | |

| Record name | 132537-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various mechanistic pathways. For trifluoromethylated pyridazines, these routes are often designed to control the regiochemistry of the trifluoromethyl group's placement.

Electrocyclization and Imination Mechanisms

A prominent method for pyridazine synthesis involves a cascade of imination followed by electrocyclization. researchgate.netlookchem.com This approach has been successfully applied to the synthesis of multifunctionalized pyridazines. The reaction typically starts with the formation of an imine from a suitable carbonyl compound and a hydrazine (B178648) derivative. This is followed by a 6π-electrocyclization of a 2,3-diazahexatriene intermediate, which then aromatizes to form the stable pyridazine ring. researchgate.net

Extensive studies, including computational and experimental investigations, have elucidated the complexities of this pathway. For instance, the reaction of β-chlorovinyl thiohydrazones, derived from oxamic acid thiohydrazides and β-chlorovinyl aldehydes, has been shown to proceed through multiple isomerization steps, including thione–thiol tautomerism and Z/E-isomerization at the C=N bond, before the rate-determining electrocyclization occurs. researchgate.net The formation of steroidal pyridazines has also been achieved through this cascade, demonstrating its synthetic utility. researchgate.net

Cycloaddition Mechanistic Insights

Cycloaddition reactions represent another powerful tool for constructing the pyridazine core, often offering high regioselectivity. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a key strategy, particularly for the synthesis of substituted pyridazines. rsc.org In this reaction, an electron-rich dienophile reacts with an electron-poor diene, such as a 1,2,4,5-tetrazine, to form a bicyclic intermediate that subsequently loses a molecule of dinitrogen to yield the pyridazine ring. researchgate.netrsc.org The use of alkynyl sulfides as dienophiles in reactions with tetrazines allows for the regioselective synthesis of trisubstituted pyridazines. rsc.org

Another notable cycloaddition approach is the [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, catalyzed by transition metals like cobalt. nih.govresearchgate.netresearchgate.net This method provides a regioselective route to α-trifluoromethylated pyridines, and by extension, offers insights into constructing nitrogen-containing heterocycles. The proposed mechanism involves the reduction of a cobalt(II) catalyst to an active cobalt(I) species, which then undergoes oxidative coupling with the diyne and nitrile to form a cobaltacyclopentadiene intermediate, ultimately leading to the pyridine (B92270) ring. nih.gov

Furthermore, formal (4+2) cycloaddition reactions have been developed for the synthesis of trifluoromethylated pyridazine derivatives. One such method involves the reaction of azoalkenes with trifluoromethylimidoyl sulfoxonium ylides under metal-free conditions. rsc.org Another catalyst-free [4+2] cyclization has been reported between an in situ generated trifluoromethyl-containing 1,2-diazabuta-1,3-diene and simple olefins, yielding trifluoromethyltetrahydropyridazines. rsc.org

Understanding Regioselectivity and Stereoselectivity in Trifluoromethylated Pyridazine Synthesis

The control of regioselectivity is a critical aspect of synthesizing 3-(trifluoromethyl)pyridazine and its derivatives. The position of the trifluoromethyl group on the pyridazine ring significantly influences the molecule's properties.

In cycloaddition reactions, the regioselectivity is often dictated by the electronic and steric properties of the reactants. For instance, in the cobalt-catalyzed [2+2+2] cycloaddition of unsymmetrical diynes and nitriles, the regioselectivity is generally high, favoring the formation of a specific regioisomer. researchgate.net Similarly, the IEDDA reaction of tetrazines with unsymmetrical dienophiles can be highly regioselective. rsc.org

The synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones, a related class of heterocycles, highlights the challenges and strategies for controlling regioselectivity. By carefully choosing the starting materials and reaction conditions, it is possible to selectively synthesize either the 1,4- or 1,6-regioisomer from the cyclocondensation of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones. acs.org

Stereoselectivity is also a key consideration, particularly when chiral centers are present in the starting materials or are formed during the reaction. For example, in the synthesis of optically active trifluoromethylated piperidines, a related nitrogen heterocycle, stereoselective radical cyclization has been employed to achieve high diastereoselectivity. mdpi.com The regioselective attack of nucleophiles on aziridinium (B1262131) intermediates, influenced by the bulky trifluoromethyl group, is another strategy to control stereochemistry. mdpi.com

Role of Key Intermediates in Synthetic Pathways

In the imination/electrocyclization pathway, 2,3-diazahexatrienes are the pivotal intermediates that undergo the ring-closing reaction. researchgate.net The stability and conformation of these intermediates can influence the reaction rate and the final product distribution.

In cycloaddition reactions, the nature of the intermediates is highly dependent on the specific reaction type. In IEDDA reactions involving tetrazines, a bicyclic adduct is formed, which then undergoes a retro-Diels-Alder reaction by extruding dinitrogen. researchgate.netrsc.org For the cobalt-catalyzed [2+2+2] cycloaddition, a metallacyclic species, specifically a cobaltacyclopentadiene, is a proposed key intermediate. nih.gov

The synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate (B1144303) proceeds through a complex mechanism where the initial quinoxaline (B1680401) ring is opened and a new pyridazine ring is formed. rsc.orgresearchgate.net The proposed mechanism involves the formation of hydrazone intermediates which then undergo cyclization and rearrangement. rsc.org

The table below summarizes some of the key intermediates involved in the synthesis of trifluoromethylated pyridazines and related heterocycles.

| Intermediate Type | Synthetic Pathway | Role | References |

| 2,3-Diazahexatriene | Imination/Electrocyclization | Undergoes 6π-electrocyclization to form the pyridazine ring. | researchgate.net |

| Bicyclic Adduct | Inverse-Electron-Demand Diels-Alder | Formed from the reaction of a diene and dienophile; eliminates N₂ to form the pyridazine. | researchgate.netrsc.org |

| Cobaltacyclopentadiene | [2+2+2] Cycloaddition | Metallacyclic intermediate in the cobalt-catalyzed formation of pyridines. | nih.gov |

| Hydrazone | Reaction of Quinoxalines with Hydrazine | Precursor to cyclization and rearrangement to form the pyridazine ring. | rsc.org |

| Amide Intermediates | Multi-step Synthesis | Stable intermediates that are further functionalized to yield the final pyridazine product. | nih.gov |

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules like 3-(trifluoromethyl)pyridazine. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of various molecular attributes, offering a theoretical framework to interpret and predict chemical behavior.

Activation Energies and Thermochemical Profiles

Computational studies, often employing density functional theory (DFT) methods like B3LYP, are utilized to determine the activation energies and thermochemical profiles of reactions involving this compound and its derivatives. researchgate.netacs.org For instance, in the synthesis of related compounds, understanding the energy barriers of intermediate steps is crucial for optimizing reaction conditions. google.com The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electron distribution in the pyridazine (B1198779) ring, which in turn affects the activation energies of both nucleophilic and electrophilic attacks. jst.go.jp

Calculations can predict the feasibility and kinetics of various transformations. For example, the synthesis of 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives involves several steps where the thermochemical profile, including enthalpy and entropy changes, dictates the reaction's progress and yield. tandfonline.com The stability of intermediates and transition states, influenced by the trifluoromethyl group, is a key factor in these profiles.

Table 1: Representative Calculated Thermochemical Data for a Reaction Involving a Trifluoromethylated Heterocycle

| Parameter | Value (kcal/mol) | Method | Reference |

| Activation Enthalpy (ΔH‡) | < 1.5 | SCS-MP2//B3LYP | acs.org |

| Reaction Enthalpy (ΔHrxn) | < 5.0 | B3LYP | acs.org |

| Gibbs Free Energy of Activation (ΔG‡) | Varies | DFT/B3LYP | researchgate.net |

Note: This table presents representative values for cycloaddition reactions of similar dipoles and is illustrative of the data obtained from quantum chemical calculations. Actual values for specific reactions of this compound would require dedicated calculations.

Tautomeric Equilibria and Isomer Stability

Tautomerism, the interconversion of structural isomers, is a critical consideration for heterocyclic compounds. For derivatives of this compound, such as those that can exist in keto-enol or lactam-lactim forms, computational methods can predict the relative stabilities of the different tautomers. researchgate.netresearchgate.net The electron-withdrawing nature of the trifluoromethyl group can significantly influence the position of the tautomeric equilibrium. mdpi.com

For example, in related trifluoromethyl-substituted pyrazoles, DFT calculations have shown that the presence of the CF3 group can favor one tautomeric form over another. mdpi.com Similar principles apply to pyridazine derivatives, where the stability of isomers is determined by a delicate balance of electronic and steric factors. nih.gov Computational studies can quantify these energy differences, providing insights into which isomer is likely to predominate under given conditions. nih.govresearchgate.net

Molecular Orbital and Charge Distribution Analysis

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Molecular orbital (MO) analysis, including the visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. arxiv.orgresearchgate.net

The trifluoromethyl group, due to its high electronegativity, has a profound impact on the charge distribution within the pyridazine ring. jst.go.jp Mulliken population analysis and other charge calculation methods show a significant polarization of the C-F bonds and a general withdrawal of electron density from the aromatic ring. researchgate.netresearchgate.net This altered charge distribution affects the molecule's dipole moment and its ability to participate in intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis further elucidates these interactions by describing the delocalization of electron density between orbitals. smolecule.com

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of this compound and its derivatives, exploring their conformational preferences and guiding the design of new molecules with desired properties.

Conformational Landscape Analysis

For derivatives of this compound with flexible side chains, understanding the accessible conformations is crucial for predicting biological activity and physical properties. researchgate.net Conformational landscape analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This is often achieved through computational methods like molecular mechanics or DFT. jocpr.com

Computational Design and Optimization of Structural Motifs

The insights gained from computational studies are instrumental in the rational design and optimization of new molecules based on the this compound scaffold. nih.govmdpi.comacs.org By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make targeted modifications to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govrsc.org

For example, in the development of novel herbicides, in silico structure-guided optimization was used to design new 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine derivatives with enhanced activity. nih.gov Similarly, computational approaches have been employed to design pyridazine-based compounds as potential anticancer agents, exploring how different substituents on the pyridazine ring affect their predicted activity. tandfonline.comnih.gov These studies often involve creating a library of virtual compounds and using computational screening to identify the most promising candidates for synthesis and further testing.

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Trifluoromethyl)pyridazine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons on the pyridazine (B1198779) ring (H4, H5, and H6). The signals would appear as multiplets due to spin-spin coupling between adjacent protons. The proton at the C6 position (H6), being adjacent to a nitrogen atom, is expected to be the most deshielded, appearing at the highest chemical shift. The electron-withdrawing trifluoromethyl group at C3 would significantly deshield the adjacent H4 proton.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H4 | ~8.0 - 8.3 | Doublet of Doublets (dd) |

| H5 | ~7.7 - 7.9 | Doublet of Doublets (dd) |

| H6 | ~9.3 - 9.5 | Doublet of Doublets (dd) |

¹³C NMR: The ¹³C NMR spectrum should display five signals for the five carbon atoms of the molecule. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically around 270 Hz. beilstein-journals.org The carbon atom to which the CF₃ group is attached (C3) will also show a quartet, but with a smaller two-bond coupling constant (²JC-F) of approximately 40 Hz. beilstein-journals.org The other carbon signals will be singlets or doublets depending on the specific decoupling experiments performed.

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JC-F Coupling | Predicted ²JC-F Coupling |

| C3 | ~145 - 150 | - | ~40 Hz (q) |

| C4 | ~125 - 130 | - | - |

| C5 | ~122 - 126 | - | - |

| C6 | ~152 - 157 | - | - |

| CF₃ | ~120 - 124 | ~270 Hz (q) | - |

¹⁹F NMR: The ¹⁹F NMR spectrum is the simplest and provides a clear diagnostic signal for the trifluoromethyl group. It is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift for a CF₃ group on an aromatic ring typically appears in the range of -60 to -68 ppm. beilstein-journals.orgrsc.org

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. google.com

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity of the proton network. For this compound, cross-peaks would be observed between H4 and H5, and between H5 and H6, confirming their adjacent positions on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the signals for H4, H5, and H6 to their corresponding carbon signals C4, C5, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the quaternary (non-protonated) carbons, C3 and the CF₃ carbon. It shows correlations between protons and carbons over two to three bonds. Key correlations would include the H4 proton to C3 and C5, the H5 proton to C3 and C6, and the H6 proton to C4. These correlations allow for the complete assembly of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key observation would be a cross-peak between the H4 proton and the fluorine atoms of the CF₃ group, confirming the substitution pattern at the C3 position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound, the molecular weight is 148.09 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 148. The fragmentation pattern would likely involve characteristic losses for pyridazine and trifluoromethyl-substituted aromatics:

Loss of N₂: A peak at m/z 120, corresponding to the loss of a nitrogen molecule from the pyridazine ring.

Loss of HCN: A common fragmentation for nitrogen heterocycles.

Loss of F or CF₃: Fragmentation of the trifluoromethyl group could lead to peaks corresponding to the loss of a fluorine radical (m/z 129) or a CF₃ radical (m/z 79). The fragmentation of the related 3-(trifluoromethyl)pyridine (B54556) shows a strong molecular ion peak at m/z 147, confirming the stability of the aromatic system. nih.govnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be dominated by very strong and sharp absorption bands characteristic of the C-F bonds in the CF₃ group, typically found in the 1100-1350 cm⁻¹ region. Other expected bands include C-H stretching for the aromatic protons (around 3000-3100 cm⁻¹) and C=C/C=N stretching vibrations from the pyridazine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. Detailed computational studies on the related 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have been used to assign specific IR and Raman bands to particular vibrational modes, a technique that would also be applicable to this compound. jocpr.comjocpr.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. As of now, a crystal structure for this compound has not been deposited in public databases.

If a suitable crystal were grown, this technique would confirm the planarity of the pyridazine ring and provide exact geometric parameters of the trifluoromethyl group. Analysis of crystal packing could reveal intermolecular forces, such as π-stacking between the aromatic rings, which govern the solid-state properties of the compound. For illustrative purposes, the crystal data for a complex derivative, Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate, is shown below. iucr.org

| Parameter | Value |

| Compound | Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate |

| Formula | C₂₂H₁₉F₃N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4916 (19) |

| b (Å) | 10.232 (2) |

| c (Å) | 11.022 (2) |

| α (°) | 81.70 (3) |

| β (°) | 65.12 (3) |

| γ (°) | 78.92 (3) |

| Volume (ų) | 950.6 (4) |

Chromatographic Methods for Purity Assessment and Derivatized Compound Analysis

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC would be a suitable method for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide excellent separation. A UV detector would be used for detection, as the aromatic ring is a strong chromophore. These methods are routinely used for the purification and analysis of related heterocyclic compounds. smolecule.com

Interdisciplinary Research Applications of 3 Trifluoromethyl Pyridazine Scaffolds

Catalysis and Advanced Ligand Design

The unique electronic properties of the pyridazine (B1198779) ring, particularly when functionalized with a trifluoromethyl group, make it an attractive component in the design of advanced ligands for transition metal catalysis.

Pyridazine Derivatives as Ligands for Transition Metal Catalysis

Pyridazine-containing ligands have garnered considerable interest in the field of transition metal catalysis. researchgate.net The two adjacent nitrogen atoms in the pyridazine ring can chelate to a metal center, influencing its electronic properties and reactivity. The introduction of a trifluoromethyl group at the 3-position further modulates the ligand's electronic character, enhancing the electrophilicity of the metal center and potentially influencing the catalytic cycle.

Research has demonstrated the use of pyridazine derivatives in various transition metal-catalyzed reactions, including cross-coupling reactions like Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The design of ligands incorporating the pyridazine moiety allows for fine-tuning of the catalyst's activity and selectivity. For instance, pyridazine-based ligands have been employed in the synthesis of complex heterocyclic systems such as furo[2,3-c]pyridazines through tandem Sonogashira coupling-cycloisomerization reactions. nih.gov

A comparison between pyridine- and pyridazine-based ligands has shown that the additional nitrogen atom in the pyridazine ring can lead to unique coordination behavior and electronic properties in the resulting metal complexes. acs.org This difference can be exploited to develop catalysts with novel reactivity. For example, first-row transition metal complexes with pyridazine-based hydrazone ligands have been synthesized and studied, revealing distinct properties compared to their pyridine-based counterparts. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Utilizing Pyridazine-Based Ligands

| Catalytic Reaction | Metal Catalyst | Pyridazine Ligand Type | Application | Reference |

| Sonogashira Coupling | Palladium/Copper | Various substituted pyridazines | Synthesis of functionalized imidazo[1,2-b]pyridazines | researchgate.net |

| Heck Reaction | Palladium | Various substituted pyridazines | C-C bond formation in heterocyclic synthesis | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium | Various substituted pyridazines | Functionalization of imidazo[1,2-b]pyridazines | researchgate.net |

| Tandem Sonogashira Coupling-Cycloisomerization | Palladium | 2-Bromo-3-aminopyridizinone derivative | Synthesis of furo[2,3-c]pyridazines | nih.gov |

Chiral Ligand Synthesis and Application in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govnih.govresearchgate.net Pyridine-containing ligands have a long history in this field, and the incorporation of a pyridazine moiety offers new avenues for ligand design. The synthesis of chiral pyridazine derivatives allows for the creation of ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions. nih.govacs.org

While the direct application of 3-(trifluoromethyl)pyridazine in chiral ligand synthesis is an emerging area, the principles of chiral ligand design using related nitrogen-containing heterocycles are well-established. The introduction of a trifluoromethyl group can influence the steric and electronic environment of the catalytic center, which is a critical factor in achieving high enantioselectivity. acs.org The development of modular and tunable chiral ligands, where different components can be easily modified, is a key strategy in this field. nih.gov This approach allows for the rapid screening of ligands to find the optimal catalyst for a specific asymmetric transformation.

Materials Science and Optoelectronics

The electron-deficient nature of the pyridazine ring, amplified by the trifluoromethyl substituent, makes this compound a valuable building block for the synthesis of advanced organic electronic materials.

Fluorinated Pyridazines in Organic Electronic Materials

Fluorinated pyridazine derivatives are of significant interest in the field of organic electronics due to their potential applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. google.comresearchgate.net The electron-accepting properties of the pyridazine core contribute to the formation of donor-acceptor (D-A) type materials, which are crucial for efficient charge transfer processes. mdpi.com

The introduction of fluorine atoms or trifluoromethyl groups into the molecular structure can enhance the thermal and chemical stability of the materials, as well as improve their performance in optoelectronic devices. google.com For instance, pyridazine derivatives have been investigated as host materials for OLEDs and as components in liquid-crystalline materials. mdpi.com The synthesis of highly functionalized 5-fluoropyridazines through cycloaddition reactions has been reported, with potential applications in π-conjugated materials for optoelectronics. researchgate.net

Photophysical Properties and Engineering

The photophysical properties of materials containing the this compound scaffold are a key area of research. bohrium.comacs.orgbohrium.comresearchgate.net The emission characteristics, including wavelength, quantum yield, and lifetime, can be tuned by modifying the molecular structure. mdpi.comacs.org For example, the combination of a pyridazine moiety with electron-donating groups can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs. mdpi.com

The photophysical properties of iridium(III) complexes containing pyridazine-based ligands have been studied, demonstrating the influence of the ligand structure on the emissive properties of the complex. acs.orgbohrium.com The trifluoromethyl group can impact the energy levels of the molecular orbitals, thereby affecting the absorption and emission spectra of the compounds. beilstein-journals.org

Table 2: Photophysical Properties of Selected Pyridazine Derivatives

| Compound Type | Key Structural Feature | Emission Wavelength Range (nm) | Potential Application | Reference |

| Pyridazine-Phenoxazine Derivative | Donor-Acceptor-Donor (D-A-D) | 534–609 (in toluene) | Thermally Activated Delayed Fluorescence (TADF) Emitter | mdpi.com |

| Dihydropyridazine Dyes | Dibenzosuberenone-based | Long absorption and emission bands | Chemosensors, Light Harvesting, Organic Optoelectronics | beilstein-journals.org |

| Bis-coupled Pyridine (B92270) Derivatives | Extended π-systems | 385–400 (Emission Maxima) | Violet Region Emitters | beilstein-journals.org |

Agrochemical Chemistry: Design and Synthesis of Advanced Scaffolds

The this compound unit is a privileged scaffold in the design and synthesis of modern agrochemicals, particularly herbicides and insecticides. researchgate.netjst.go.jpnih.gov The trifluoromethyl group often enhances the biological activity and metabolic stability of the molecules. nih.gov

The design of novel agrochemicals frequently involves the incorporation of fluorinated heterocyclic moieties. For instance, pyridazine derivatives have been designed as inhibitors of phytoene (B131915) desaturase (PDS), a crucial enzyme in the biosynthesis of carotenoids in plants. bohrium.comnih.gov Inhibition of PDS leads to bleaching of the plant and ultimately herbicidal activity. Norflurazon is a commercial pyridazine herbicide that targets PDS. bohrium.com Recent research has focused on designing new pyridazine-based PDS inhibitors with improved efficacy and selectivity. bohrium.comnih.gov

Furthermore, trifluoromethylpyridine derivatives, which share structural similarities with this compound, have been successfully developed as commercial insecticides. rsc.org The synthesis of novel trifluoromethyl pyridine derivatives containing other heterocyclic moieties, such as 1,3,4-oxadiazole, has led to compounds with significant insecticidal activity against various pests. rsc.org The development of synthetic methods for introducing trifluoromethyl groups into pyridine and pyridazine rings is crucial for accessing these advanced agrochemical scaffolds. jst.go.jpchemrxiv.org

Synthetic Approaches to Agrochemical Motifs

The synthesis of agrochemical motifs incorporating the this compound core often involves strategic chemical transformations to build complex molecules. nih.govresearchgate.net A primary method for creating these derivatives is through the chlorine/fluorine exchange of a trichloromethylpyridine precursor. researchgate.net Another significant approach involves constructing the pyridine ring from a building block that already contains a trifluoromethyl group. researchgate.net

Key intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), are crucial in the synthesis of several commercial agrochemicals. nih.govjst.go.jp These intermediates are typically derived from 3-picoline through processes like chlorination and fluorination. nih.govjst.go.jp For instance, 2,3,5-DCTF, which is in high demand, can be synthesized by the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination. nih.govresearchgate.net

The development of various agrochemicals has been made possible through these synthetic pathways. For example, fluazifop-butyl (B166162) was the first agrochemical containing a trifluoromethylpyridine derivative to be launched. nih.gov Since then, over 20 different agrochemicals with this moiety have been developed and assigned ISO common names. nih.govresearchgate.net

Table 1: Synthetic Intermediates and Corresponding Agrochemicals

| Intermediate | Agrochemical Class | Reference |

|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Herbicides, Insecticides | nih.govjst.go.jp |

| 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Herbicides | nih.govjst.go.jp |

Influence of Trifluoromethyl Group on Agrochemical Structure for Chemical Function

The trifluoromethyl (-CF3) group plays a pivotal role in defining the chemical and biological properties of agrochemicals. chigroup.site Its strong electron-withdrawing nature significantly impacts the electronic properties of the pyridazine ring. nih.gov This electronic effect can enhance the binding affinity of the molecule to its biological target and can also influence its metabolic stability, often rendering it less susceptible to degradation. chigroup.sitemdpi.com

The -CF3 group is known for its high lipophilicity, which can improve the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects. chigroup.site This property is crucial for the compound to reach its site of action effectively. Furthermore, the trifluoromethyl group can act as a mimic for other chemical groups, a concept known as a "hydrogen-like simulation effect," which can affect the molecule's conformation and interaction with biological macromolecules. chigroup.site

The introduction of a trifluoromethyl group can lead to novel biological activities and reduced toxicity of the resulting compounds. chigroup.site For example, the presence of the -CF3 group in certain insecticides has been shown to contribute to their potent activity against various pests. chigroup.site

Chemical Biology and Medicinal Chemistry: Design and Synthesis of Advanced Molecular Frameworks

In the realms of chemical biology and medicinal chemistry, the this compound scaffold serves as a valuable building block for designing and synthesizing sophisticated molecular frameworks with therapeutic potential. researchgate.net

Design of Bioisosteric Scaffolds

Bioisosteres are substituents or groups that possess similar physical or chemical properties, leading to comparable biological activities. researchgate.netresearchgate.net The this compound moiety is often employed as a bioisosteric replacement for other aromatic rings, such as a phenyl ring, in drug design. nih.gov This substitution can lead to improved pharmacokinetic properties and metabolic stability. domainex.co.uk

The pyridazine core itself is considered a privileged scaffold in medicinal chemistry due to its unique characteristics. nih.govbeilstein-journals.org It has a high hydrogen bond accepting potential, which is crucial for drug-target interactions. nih.gov When combined with the trifluoromethyl group, the resulting scaffold offers a unique combination of electronic and steric properties that can be fine-tuned to optimize biological activity. researchgate.net For instance, trifluoromethyl-pyrrolo-pyridazine nonclassical bioisosteres have been synthesized and shown to possess significant antimicrobial activities. researchgate.net

Table 2: Comparison of Pyridazine and a Bioisosteric Analog

| Compound | Key Feature | Application | Reference |

|---|---|---|---|

| Pyridazine | Privileged scaffold, high H-bond potential | Drug Discovery | nih.govbeilstein-journals.org |

| Trifluoromethyl-pyrrolo-pyridazine | Nonclassical bioisostere, antimicrobial activity | Medicinal Chemistry | researchgate.net |

Molecular Probe Development

While direct search results for the use of this compound specifically in molecular probe development are limited, the properties of this scaffold make it a promising candidate for such applications. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The strong electron-withdrawing nature of the trifluoromethyl group can influence the photophysical properties of a molecule, which is a key consideration in the design of fluorescent probes.

Chemically Modulated Molecular Interactions

The this compound scaffold can be utilized to modulate molecular interactions, a fundamental aspect of drug design. acs.org The trifluoromethyl group, being highly lipophilic, can participate in hydrophobic interactions within the binding pocket of a protein. acs.org Furthermore, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions with biological targets. nih.gov

The modulation of these non-covalent interactions, such as hydrogen bonds and van der Waals forces, is critical for achieving high binding affinity and selectivity of a drug candidate. acs.org The unique electronic and steric properties of the this compound moiety allow medicinal chemists to fine-tune these interactions to optimize the pharmacological profile of a molecule. For example, the introduction of this scaffold can alter the conformation of a ligand, leading to a better fit within a receptor's active site. chigroup.site

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoromethyl-substituted heterocycles, including pyridazines, is an area of active research. lew.ro Future efforts are increasingly focused on developing more efficient, safer, and environmentally friendly synthetic routes.

Key areas of development include:

Greener Synthesis : Techniques like microwave-assisted synthesis are being explored to reduce reaction times and the use of hazardous solvents. researchgate.net Studies have shown that microwave irradiation can lead to higher yields and significant energy savings compared to conventional heating methods. researchgate.net

One-Pot Reactions : Multi-step syntheses are being redesigned into one-pot procedures to improve efficiency and reduce waste by avoiding the isolation of intermediates. acs.org

Direct C-H Functionalization : A significant goal is the direct, regioselective trifluoromethylation of the pyridazine (B1198779) ring. chemrxiv.org Recent advancements have demonstrated the 3-position-selective C-H trifluoromethylation of pyridine (B92270) rings through nucleophilic activation, a method that could be adapted for pyridazines. chemrxiv.org This approach avoids the need for pre-functionalized substrates, making the synthesis more atom-economical. chemrxiv.org

Novel Building Blocks : Research into new trifluoromethyl-containing building blocks continues to provide new pathways for constructing the pyridazine ring. nih.gov Cyclocondensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are a common strategy. nih.gov

Exploration of Underexplored Reactivity Profiles

While the synthesis of 3-(trifluoromethyl)pyridazine derivatives has been a primary focus, a deeper understanding of their reactivity is crucial for creating novel molecular architectures.

Future research is likely to explore:

Cycloaddition Reactions : The pyridazine ring can participate in various cycloaddition reactions, such as [3+2] and [3+3] cycloadditions, to generate complex fused heterocyclic systems. nih.govmdpi.com The reaction of pyridazinium ylides with dipolarophiles containing trifluoromethyl groups can lead to novel pyrrolo[1,2-b]pyridazine (B13699388) derivatives and other fused structures. researchgate.netmdpi.com The regiochemistry and stereochemistry of these reactions are areas of ongoing investigation. mdpi.com

Cascade Reactions : The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers an efficient route to complex molecules from simple pyridazine precursors. researchgate.net

Nitrene Transfer Chemistry : The study of metal-imido complexes, which can be formed from pyridazine derivatives, opens up possibilities for nitrene transfer chemistry, including olefin aziridination and C-H bond amination. nih.gov Understanding the electronic structure of these reactive intermediates is key to controlling their reactivity. nih.gov

Advanced In Silico Methods for De Novo Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in the design and study of this compound derivatives.

Emerging trends in this area include:

Structure-Guided Optimization : In silico methods are used to guide the optimization of lead compounds. For example, based on the crystal structure of a target enzyme like phytoene (B131915) desaturase (PDS), new this compound derivatives can be designed to have improved binding and activity. nih.govmdpi.com

De Novo Design : Computational tools allow for the de novo design of novel compounds with desired properties. This involves generating new molecular structures within the constraints of a target's binding site.

Mechanistic Studies : Molecular dynamics simulations and quantum mechanical calculations are employed to gain insight into reaction mechanisms and the binding modes of pyridazine derivatives with their biological targets. nih.govacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for activity. nih.gov

ADME/Toxicity Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives early in the discovery process, helping to prioritize compounds with favorable drug-like properties. nih.govbohrium.com

Table 1: Application of In Silico Methods in this compound Research

| In Silico Technique | Application | Research Area | Reference |

| Molecular Docking | Predicting binding modes and interactions within enzyme active sites. | Herbicide Design, Anticancer Agents | nih.govacs.org |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | STING Agonists, Anticancer Agents | acs.orgacs.org |

| Structure-Guided Design | Optimizing lead compounds based on target structure. | Herbicides, Kinase Inhibitors | nih.govnih.gov |

| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Anticancer Agents, Anticonvulsants | nih.govbohrium.com |

Integration of this compound in Next-Generation Functional Materials

The unique electronic and physical properties conferred by the this compound moiety make it an attractive component for advanced functional materials. lew.ro

Future applications are envisioned in:

Organic Light-Emitting Diodes (OLEDs) : Pyridazine-based phosphorescent iridium(III) complexes are being developed for use in high-efficiency OLEDs. bohrium.com The pyridazine moiety can enhance the performance and stability of these materials, which are crucial for lighting and display technologies. bohrium.com

Agrochemicals : The development of novel herbicides and fungicides remains a key application area. researchgate.netbohrium.com Scaffold hopping and structure-guided design are being used to create new pyridazine derivatives that target enzymes like phytoene desaturase (PDS) in weeds. bohrium.com

Sensors and Catalysts : The reactivity of the pyridazine ring and the attached functional groups can be harnessed to develop new chemical sensors and catalysts.

Table 2: Research Findings on this compound Derivatives in Functional Materials

| Derivative Class | Application | Key Finding | Reference |

| Iridium(III) Complexes | OLEDs | Pyridazine moiety enhances coordination and thermal stability, leading to high-efficiency PHOLEDs. | bohrium.com |

| Pyridazine Carboxamides | Herbicides | Compound B1 showed 100% inhibition of weed growth by targeting phytoene desaturase. | bohrium.com |

| Phenylpyridazines | Herbicides | Derivatives exhibit potent bleaching and herbicidal activities against various plant species. | researchgate.netnih.gov |

Interdisciplinary Convergences with Emerging Technologies

The future of this compound research will be characterized by its integration with other scientific and technological fields.

Key convergences include:

Medicinal Chemistry and Systems Biology : Combining the synthesis of novel pyridazine derivatives with systems biology approaches will enable a deeper understanding of their effects on biological networks, leading to the development of more effective and safer therapeutics. acs.orgnih.gov

Materials Science and Photonics : The design and synthesis of new pyridazine-based materials for OLEDs and other optoelectronic applications will require close collaboration between chemists and materials scientists. bohrium.com

Agricultural Science and Green Chemistry : The development of next-generation agrochemicals will necessitate an interdisciplinary approach that combines expertise in synthetic chemistry, biology, and environmental science to create potent and sustainable solutions for crop protection. researchgate.netbohrium.com

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 3-(trifluoromethyl)pyridazine derivatives?

Synthesis typically involves multi-step strategies, including:

- Nucleophilic substitution : Introducing trifluoromethyl groups via halogen displacement under catalysis (e.g., CuI or Pd-based catalysts) .

- Cross-coupling reactions : Suzuki or Ullmann couplings to attach aryl/heteroaryl groups to the pyridazine core .

- Cyclization : Constructing the pyridazine ring via condensation of diaminomaleonitrile with ketones or aldehydes, followed by fluorination .

Key optimization parameters : Temperature (often 80–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hrs) .

What analytical techniques are critical for characterizing this compound derivatives?

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of substitutions (e.g., using SHELXL for refinement) .

- NMR spectroscopy :

- H/C NMR identifies substituent positions (e.g., trifluoromethyl protons appear as singlets at δ 3.1–3.5 ppm) .

- F NMR confirms CF integration and purity .

- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., exact mass ± 0.001 Da) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

How does the trifluoromethyl group influence the biological activity of pyridazine derivatives?

The CF group enhances:

- Lipophilicity : Increases membrane permeability (logP improvement by ~0.5–1.0 units) .

- Metabolic stability : Resists oxidative degradation due to strong C-F bonds, prolonging half-life in vivo .

- Target binding : Polar interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Example : 3-Hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine shows 10-fold higher IC against cancer cells compared to non-fluorinated analogs .

How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Case study : Varied antimicrobial activity in 3-((2-halobenzyl)thio)pyridazines :

| Substituent | MIC (µg/mL) | Source |

|---|---|---|

| 2-Cl-6-F-benzylthio | 0.5 | |

| 2-F-benzylthio | 8.0 | |

| Strategies : |

- SAR analysis : Correlate electronic effects (e.g., Cl vs. F electronegativity) with target binding.

- Computational modeling : DFT calculations to map electrostatic potentials and steric clashes .

- Dose-response assays : Validate discrepancies using standardized protocols (e.g., CLSI guidelines).

What computational methods predict the reactivity of this compound in drug design?

- Docking simulations : AutoDock Vina screens binding affinities to targets (e.g., COX-2 or EGFR) .

- QSAR models : Relate substituent descriptors (Hammett σ, molar refractivity) to activity .

- MD simulations : Assess stability of CF-target complexes over 100-ns trajectories .

Example : A QSAR model for pyridazine-based kinase inhibitors achieved R = 0.89 using fluorine-specific descriptors .

How are crystallographic data used to optimize this compound derivatives?

- SHELX refinement : Resolves disorder in CF groups (common due to rotational freedom) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F···H contacts < 2.4 Å) .

Application : X-ray data for 3-(3,4-dimethylphenyl)-6-CF-pyridazine guided steric optimization, reducing synthesis byproducts by 30% .

Methodological Guidelines

- Synthetic reproducibility : Use anhydrous conditions for fluorination steps to avoid hydrolysis .

- Data validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) .

- Contradiction mitigation : Replicate conflicting studies using identical reagents and equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.